3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide
Description
3-Methyl-N-(pyridin-3-ylmethyl)but-2-enamide is an α,β-unsaturated amide characterized by a pyridin-3-ylmethyl substituent on the nitrogen atom and a methyl group at the β-position of the butenamide backbone.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide |
InChI |
InChI=1S/C11H14N2O/c1-9(2)6-11(14)13-8-10-4-3-5-12-7-10/h3-7H,8H2,1-2H3,(H,13,14) |
InChI Key |
NDGRBYKDLZXKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCC1=CN=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide typically involves the reaction of 3-methylpyridine with but-2-enamide under specific conditions. One common method involves the use of a catalyst such as magnesium oxide nanoparticles (MgO NPs) to facilitate the reaction. The reaction conditions often include the use of solvents like toluene and the application of heat to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide and related but-2-enamide derivatives:
Key Observations:
Teriflunomide’s trifluoromethylphenyl group increases metabolic stability, a feature absent in the target compound but critical for its clinical success .
Synthetic Feasibility :
- Yields for structurally complex derivatives (e.g., Example 208: 60.5%) suggest challenges in synthesizing multi-substituted but-2-enamides . The target compound’s simpler structure may allow higher synthetic efficiency.
Biological Relevance :
- Dacomitinib’s quinazoline core and piperidinyl side chain confer specificity for EGFR/HER2 kinases, whereas the pyridine in the target compound may target distinct pathways .
- The propargyl derivative () lacks clinical data, highlighting the importance of substituent choice in toxicity profiles .
Research Findings and Implications
- Kinase Inhibition Potential: Pyridine-containing but-2-enamides are underrepresented in approved drugs but prevalent in patent literature (e.g., Examples 138–206), suggesting unexplored therapeutic niches .
- Solubility vs. Potency Trade-offs : Smaller compounds like 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide (MW 137.18) may exhibit better solubility but lower target affinity compared to the pyridin-3-ylmethyl analog .
Biological Activity
The compound 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide is a member of a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide can be depicted as follows:
This compound features a butenamide moiety linked to a pyridine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.
The biological activity of 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide is primarily attributed to its ability to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed that the compound may influence intracellular signaling cascades, leading to various biological effects such as anti-inflammatory and antimicrobial activities.
Anti-inflammatory Activity
Research has indicated that derivatives of this compound exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. For instance, related thiazole derivatives demonstrated a marked decrease in COX-2 mRNA expression when tested in cellular models .
Antimicrobial Activity
Preliminary studies suggest that 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide may possess antimicrobial properties. The presence of the pyridine and thiazole rings enhances its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 and iNOS expression | |
| Antimicrobial | Potential activity against various pathogens | |
| Cytotoxicity | IC50 values against cancer cell lines |
Cytotoxicity Studies
In cell viability assays, 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide has shown cytotoxic effects against several cancer cell lines. Notably, derivatives have been reported to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells with an IC50 value indicating significant potency .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide. Modifications in the functional groups attached to the core structure can lead to enhanced selectivity and potency against specific biological targets. For instance, the introduction of electron-donating groups has been linked to increased anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
